

Neryl isobutyrate CAS number and molecular formula

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Compound of Interest

Compound Name: Neryl isobutyrate

Cat. No.: B1581612

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Neryl Isobutyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl isobutyrate is a naturally occurring ester with the molecular formula $C_{14}H_{24}O_2$.^{[1][2][3][4]} It is recognized for its characteristic fruity and floral aroma and is utilized in the flavor and fragrance industry.^{[1][5]} While some commercial suppliers suggest potential anti-inflammatory and analgesic properties, publicly available scientific literature to substantiate these claims with detailed experimental data is currently limited. This technical guide provides a comprehensive summary of the known physicochemical properties of **Neryl isobutyrate** and outlines hypothetical experimental protocols and relevant signaling pathways that could be employed to investigate its purported biological activities.

Chemical and Physical Properties

Neryl isobutyrate, with the CAS Number 2345-24-6, is the isobutyrate ester of nerol.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2345-24-6	[1][2]
Molecular Formula	C14H24O2	[1][2][3][4]
Molecular Weight	224.34 g/mol	[2]
Appearance	Colorless liquid	[5]
Odor	Sweet, fresh, fruity, with raspberry and strawberry notes	[5][6]
Boiling Point	229 °C	[2]
Density	0.895 g/mL at 25 °C	[2]
Refractive Index	1.457 at 20 °C	[2]
Solubility	Insoluble in water; soluble in alcohol and oils.	[2][5]

Hypothetical Biological Activity and Experimental Protocols

While specific studies on the anti-inflammatory and analgesic effects of **Neryl isobutyrate** are not readily available in the peer-reviewed literature, its structural similarity to other monoterpene esters found in essential oils suggests that it could potentially exhibit such activities. To rigorously evaluate these purported effects, a series of established in vitro and in vivo assays would be required.

In Vitro Anti-inflammatory Assays

2.1.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

A primary mechanism of many anti-inflammatory compounds is the inhibition of COX-1, COX-2, and 5-LOX enzymes, which are key to the inflammatory cascade.

- Experimental Protocol:

- Enzyme Preparation: Recombinant human COX-1 and COX-2, and soybean 5-LOX can be used.
- Assay Procedure: **Neryl isobutyrate** would be pre-incubated with the respective enzyme at various concentrations.
- Substrate Addition: Arachidonic acid, the substrate for these enzymes, would then be added to initiate the reaction.
- Detection: The production of prostaglandins (for COX assays) or leukotrienes (for LOX assays) would be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.
- Data Analysis: The concentration of **Neryl isobutyrate** that causes 50% inhibition of enzyme activity (IC₅₀) would be calculated.

In Vivo Analgesic and Anti-inflammatory Models

2.2.1. Acetic Acid-Induced Writhing Test

This is a common screening method for peripheral analgesic activity.

- Experimental Protocol:
 - Animal Model: Swiss albino mice are typically used.
 - Compound Administration: **Neryl isobutyrate** would be administered orally or intraperitoneally at different doses. A positive control, such as diclofenac sodium, and a vehicle control would be used.
 - Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
 - Observation: The number of writhes is counted for a defined period.
 - Data Analysis: The percentage inhibition of writhing for the treated groups compared to the control group is calculated.

2.2.2. Hot Plate Test

This test is used to evaluate central analgesic activity.

- Experimental Protocol:
 - Animal Model: Mice or rats are used.
 - Compound Administration: **Neryl isobutyrate**, a positive control (e.g., morphine), and a vehicle control are administered.
 - Procedure: The animals are placed on a heated plate maintained at a constant temperature (e.g., 55°C).
 - Observation: The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. A cut-off time is established to prevent tissue damage.
 - Data Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.

2.2.3. Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

- Experimental Protocol:
 - Animal Model: Wistar or Sprague-Dawley rats are commonly used.
 - Compound Administration: **Neryl isobutyrate** is administered orally at different doses, along with a positive control (e.g., indomethacin) and a vehicle control.
 - Induction of Edema: After a specified time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
 - Measurement: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.

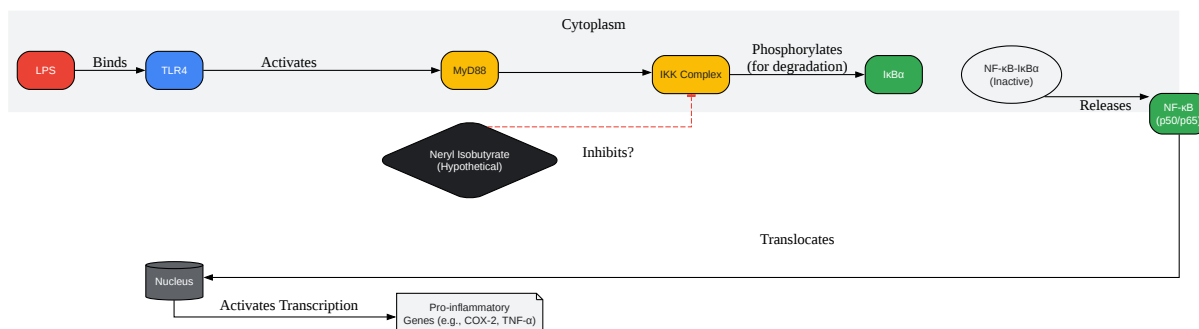
- Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. Should **Neryl isobutyrate** possess anti-inflammatory properties, it would likely interact with pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.

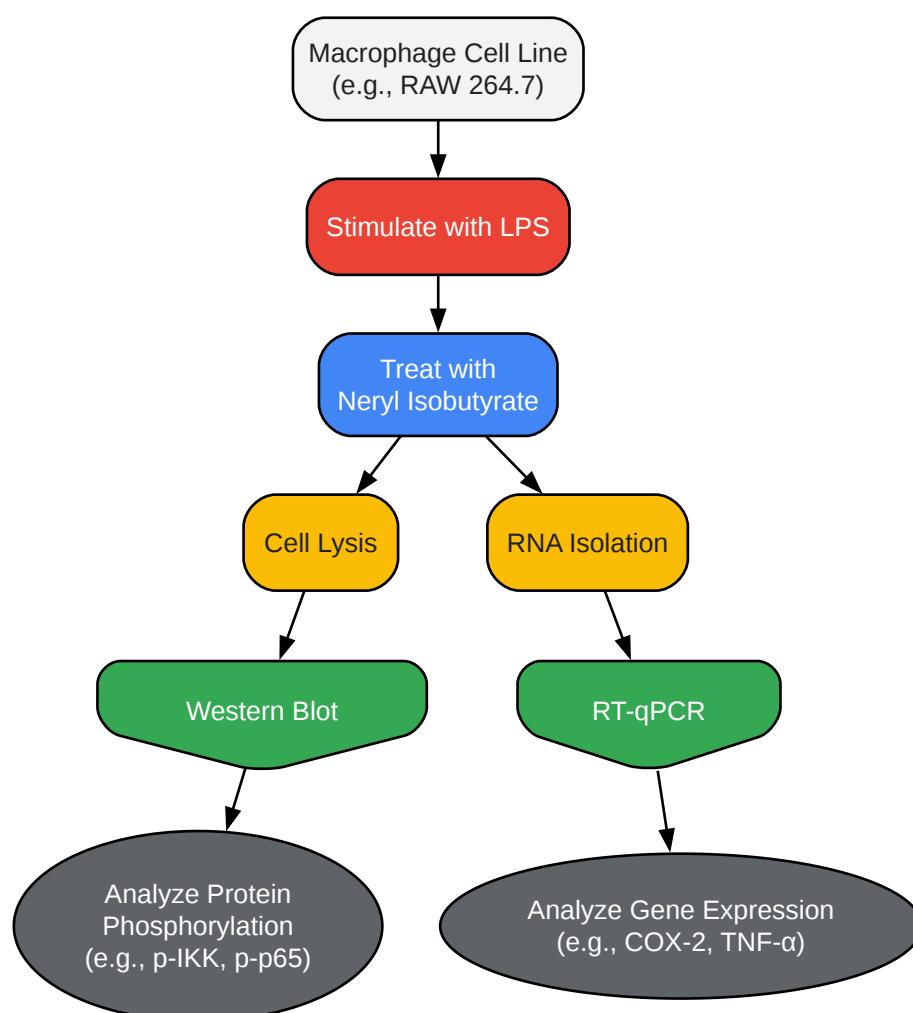


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Caption: Hypothetical inhibition of the NF- κ B signaling pathway by **Neryl isobutyrate**.

Experimental Workflow for Investigating Signaling Pathway Modulation

To determine if **Neryl isobutyrate** affects these pathways, a series of molecular biology experiments would be necessary.



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Caption: Workflow for studying the effect of **Neryl isobutyrate** on inflammatory pathways.

Conclusion

Neryl isobutyrate is a well-characterized fragrance and flavor compound with established physicochemical properties. While there are anecdotal suggestions of its potential as an anti-inflammatory and analgesic agent, there is a clear lack of published scientific evidence to

support these claims. The experimental protocols and signaling pathways outlined in this document provide a roadmap for future research to systematically investigate these purported biological activities. Such studies would be essential to validate any therapeutic potential of **Neryl isobutyrate** for drug development professionals.

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